molecular formula C9H11BrFN B7860117 [(3-Bromo-4-fluorophenyl)methyl]dimethylamine

[(3-Bromo-4-fluorophenyl)methyl]dimethylamine

Cat. No.: B7860117
M. Wt: 232.09 g/mol
InChI Key: XQEYTDFEQIGXBK-UHFFFAOYSA-N
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Description

[(3-Bromo-4-fluorophenyl)methyl]dimethylamine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-4-fluorophenyl)methyl]dimethylamine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3-Bromo-4-fluorobenzyl chloride+DimethylamineThis compound+HCl\text{3-Bromo-4-fluorobenzyl chloride} + \text{Dimethylamine} \rightarrow \text{this compound} + \text{HCl} 3-Bromo-4-fluorobenzyl chloride+Dimethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-4-fluorophenyl)methyl]dimethylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxyl-substituted derivative, while oxidation with hydrogen peroxide would produce an N-oxide.

Scientific Research Applications

[(3-Bromo-4-fluorophenyl)methyl]dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Bromo-4-fluorophenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

[(3-Bromo-4-fluorophenyl)methyl]dimethylamine can be compared with other similar compounds, such as:

    [(4-Bromo-3-fluorophenyl)methyl]dimethylamine: This compound has the bromine and fluorine substituents in different positions on the phenyl ring, which can affect its chemical properties and reactivity.

    [(3-Chloro-4-fluorophenyl)methyl]dimethylamine: The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.

    [(3-Bromo-4-methylphenyl)methyl]dimethylamine: The presence of a methyl group instead of fluorine can significantly alter the compound’s properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-9(11)8(10)5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEYTDFEQIGXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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